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molecular formula C12H15NO3 B8309034 3-(3-Methyl-but-2-enyloxy)-4-nitrotoluene

3-(3-Methyl-but-2-enyloxy)-4-nitrotoluene

Cat. No. B8309034
M. Wt: 221.25 g/mol
InChI Key: UZJMVWLTFLUGCI-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

3-(3-methyl-but-2-enyloxy)-4-nitrotoluene (0.8 g, 72%) was prepared from 3-methylbut-2-en-1-ol and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure G. This was reduced to 4-methyl-2-(3-methyl-but-2-enyloxy)aniline (0.43 g, 62%) following general procedure B. 1-[4-Methyl-2-(3-methyl-but-2-enyloxy)-phenyl]-3-thiazol-2-yl-urea (206 mg, 65%) was prepared from 4-methyl-2-(3-methyl-but-2-enyloxy)aniline (191 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][OH:5].F[C:8]1[CH:9]=[C:10]([CH3:17])[CH:11]=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15].[CH3:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[C:21]([O:26][CH2:27][CH:28]=[C:29]([CH3:31])[CH3:30])[CH:20]=1.[NH2:32][C:33]1[S:34][CH:35]=[CH:36][N:37]=1>>[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][O:5][C:8]1[CH:9]=[C:10]([CH3:17])[CH:11]=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15].[CH3:18][C:19]1[CH:25]=[CH:24][C:22]([NH:23][C:4]([NH:32][C:33]2[S:34][CH:35]=[CH:36][N:37]=2)=[O:5])=[C:21]([O:26][CH2:27][CH:28]=[C:29]([CH3:31])[CH3:30])[CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)C
Name
Quantity
0.77 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Step Two
Name
Quantity
191 mg
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)OCC=C(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.43 g
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)OCC=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCOC=1C=C(C=CC1[N+](=O)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 72%
Name
Type
product
Smiles
CC1=CC(=C(C=C1)NC(=O)NC=1SC=CN1)OCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 206 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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